molecular formula C13H19N B13223357 N-(cyclopropylmethyl)-2,4,6-trimethylaniline

N-(cyclopropylmethyl)-2,4,6-trimethylaniline

Cat. No.: B13223357
M. Wt: 189.30 g/mol
InChI Key: CETWVISJHUSEFJ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,4,6-trimethylaniline is a specialty aniline derivative offered for research and development purposes. This compound is structurally derived from 2,4,6-trimethylaniline (mesidine), a well-known building block prized in coordination chemistry for creating sterically hindered ligands, such as N-heterocyclic carbenes (NHCs) used in Grubbs' catalysts . The introduction of a cyclopropylmethyl group onto the amine nitrogen is expected to significantly alter the steric and electronic properties of the molecule, potentially leading to unique reactivity and coordination behavior. Researchers can explore this compound as a precursor in the synthesis of novel ligand systems, which may find application in catalysis, materials science, and the development of new chemical entities. As with many aniline derivatives, it should be handled with care, and appropriate safety data for 2,4,6-trimethylaniline and similar compounds should be consulted prior to use . This product is strictly For Research Use Only.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,4,6-trimethylaniline

InChI

InChI=1S/C13H19N/c1-9-6-10(2)13(11(3)7-9)14-8-12-4-5-12/h6-7,12,14H,4-5,8H2,1-3H3

InChI Key

CETWVISJHUSEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2CC2)C

Origin of Product

United States

Preparation Methods

Nitration of Mesitylene (1,3,5-Trimethylbenzene)

  • Process: Selective mononitration of mesitylene is performed using a mixed acid system of sulfuric acid and nitric acid at low temperatures (below 10°C) to avoid oxidation of methyl groups.
  • Reaction Conditions: Typically, the nitration is carried out at atmospheric pressure for about 4 hours.
  • Outcome: The product is 2,4,6-trimethylnitrobenzene (also called 2,4,6-trimethyl-nitrobenzene).

Reduction of 2,4,6-Trimethylnitrobenzene to 2,4,6-Trimethylaniline

  • Reducing Agents: Iron powder in the presence of hydrochloric acid and water is commonly used.
  • Reaction Conditions: The reduction is carried out at 100–105°C for approximately 8 hours.
  • Purification: The crude aniline is distilled and purified by fractional distillation.
  • Yield: Around 70% yield of 2,4,6-trimethylaniline is typical.
Step Reactants Conditions Product Yield (%)
Nitration Mesitylene + H2SO4/HNO3 <10°C, 4 h 2,4,6-Trimethylnitrobenzene Not specified
Reduction 2,4,6-Trimethylnitrobenzene + Fe/HCl/H2O 100–105°C, 8 h 2,4,6-Trimethylaniline ~70

Source: ChemicalBook synthesis data and patent literature

Alkylation to Form this compound

General Synthetic Route

The key step to prepare this compound is the N-alkylation of 2,4,6-trimethylaniline with cyclopropylmethyl halides (usually bromide or chloride).

  • Reagents: 2,4,6-Trimethylaniline and cyclopropylmethyl bromide.
  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the aniline nitrogen.
  • Solvent: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: Elevated temperatures (typically 50–80°C) to facilitate nucleophilic substitution.
  • Mechanism: Nucleophilic substitution (SN2) where the aniline nitrogen attacks the electrophilic carbon of cyclopropylmethyl bromide.

Industrial Scale Considerations

Parameter Typical Conditions Notes
Base NaH or K2CO3 Strong base to deprotonate aniline
Solvent DMF or THF Aprotic polar solvents favor SN2
Temperature 50–80°C Elevated to increase reaction rate
Time Several hours Depends on scale and conditions
Yield >90% High with optimized protocols

Source: Research findings on alkylation reactions and industrial synthesis

Alternative Synthetic Routes and Modifications

While the above method is standard, other approaches and modifications include:

Summary Table of Preparation Methods

Step Method Reagents Conditions Yield Notes
1 Nitration of mesitylene Mesitylene, H2SO4, HNO3 <10°C, 4 h High Selective mononitration
2 Reduction of nitro to aniline Fe powder, HCl, H2O 100–105°C, 8 h ~70% Traditional iron reduction
3 N-Alkylation 2,4,6-Trimethylaniline, cyclopropylmethyl bromide, NaH or K2CO3 DMF/THF, 50–80°C >90% SN2 alkylation

Research Findings and Notes on Reaction Mechanisms

  • The steric bulk of the 2,4,6-trimethyl substitution pattern on the aniline ring influences reactivity, often requiring stronger bases and elevated temperatures for successful alkylation.
  • The cyclopropylmethyl group introduces ring strain, which can affect the nucleophilicity of the nitrogen and the stability of the product.
  • Industrial hydrogenation of nitro intermediates using nickel catalysts under 1–3 MPa pressure and temperatures around 170°C offers higher purity and yield compared to traditional iron reduction.
  • The use of aprotic polar solvents like DMF improves the solubility of reagents and promotes the SN2 mechanism in alkylation.

Scientific Research Applications

N-(cyclopropylmethyl)-2,4,6-trimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetyl Derivatives (TMPA, TMPMA, TMPDMA)

  • Synthesis : Prepared by reacting 2,4,6-trimethylaniline with acetyl chloride or substituted acetic acids (e.g., 2-methylacetic acid) using phosphoryl chloride/thionyl chloride .
  • Key Features : Acetamide derivatives exhibit lower steric hindrance compared to cyclopropylmethyl analogs. Their reactivity in hydrolysis or nucleophilic substitution is modulated by electron-withdrawing acetyl groups.

N-(tert-Butyloxycarbonyl) (Boc) Derivatives

  • Synthesis : Produced via reaction with di-tert-butyldicarbonate under reflux in THF .
  • Key Features: The Boc group enhances stability during synthetic steps but introduces significant steric bulk, reducing accessibility of the nitrogen lone pair.

Schiff Base Derivatives

  • Example : N-(3-Hydroxysalicylidene)-2,4,6-trimethylaniline exhibits dimorphism (orthorhombic Pbca) due to tautomerism and hydrogen bonding .
  • Key Features : The cyclopropylmethyl group’s rigidity could similarly influence crystal packing but may reduce hydrogen-bonding propensity compared to hydroxyl-substituted analogs.

N,N-Dimesitylamine in Catalysis

  • Role : Used in bulky diarylammonium catalysts for ester condensation, leveraging steric hindrance to control reaction selectivity .
  • Comparison : Replacing mesityl with cyclopropylmethyl might alter catalyst efficiency due to differences in spatial demand and electronic donation from the cyclopropane ring .

N,N-Bis(4-Bromophenyl)-2,4,6-Trimethylaniline

  • Application : A hole-transport material in perovskite solar cells, where bromine substituents enhance electron-withdrawing effects .

Trimecaine (N-Diethylaminoacetyl-2,4,6-Trimethylaniline)

  • Function: A local anesthetic where the diethylaminoacetyl group enhances lipid solubility and membrane penetration .
  • Comparison : The cyclopropylmethyl group’s rigidity could influence pharmacokinetics by altering metabolic stability or receptor binding compared to flexible alkyl chains .

Trinitroaniline Antitumor Derivatives

  • Example : N-Phenyl-2,4,6-trinitroaniline shows IC50 values comparable to cisplatin in Hep3B cells .

Comparative Data Table

Compound Substituent Synthesis Method Key Properties/Applications Reference
N-(Cyclopropylmethyl)-2,4,6-TMA Cyclopropylmethyl Not reported (inferred) Moderate steric hindrance, potential conjugation
N-Acetyl-2,4,6-TMA (TMPA) Acetyl Acetylation with acetyl chloride Hydrolysis-prone, low steric bulk
N-Boc-2,4,6-TMA tert-Butyloxycarbonyl Boc protection Steric shielding, synthetic intermediate
N,N-Bis(4-Bromophenyl)-2,4,6-TMA 4-Bromophenyl Coupling reaction Hole-transport material in solar cells
Trimecaine Diethylaminoacetyl Acylation Local anesthetic, enhanced solubility

Research Findings and Implications

  • Steric Effects : The cyclopropylmethyl group’s strain and rigidity may enhance thermal stability compared to flexible alkyl chains (e.g., ethyl or propyl) but reduce solubility in polar solvents .
  • Electronic Effects : Unlike electron-withdrawing groups (e.g., nitro, bromo), cyclopropylmethyl’s conjugation with the cyclopropane ring could mildly donate electrons, influencing aromatic substitution patterns .
  • Catalytic Utility : In metathesis or condensation reactions, cyclopropylmethyl’s steric profile might balance substrate accessibility and transition-state stabilization better than bulkier tert-butyl groups .

Biological Activity

N-(Cyclopropylmethyl)-2,4,6-trimethylaniline is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an aniline derivative characterized by a cyclopropylmethyl group attached to a 2,4,6-trimethylaniline backbone. The structural formula can be represented as follows:

C12H15N\text{C}_{12}\text{H}_{15}\text{N}

1. Carcinogenic Potential

Research indicates that 2,4,6-trimethylaniline and its derivatives exhibit carcinogenic properties in various animal models. Long-term studies have shown that exposure to this compound can lead to the development of tumors in different organs:

  • Mice Studies : In an 18-month feeding study involving male and female Albino CD-1 mice, significant increases in hepatocellular carcinoma and vascular tumors were observed at high doses (500 mg/kg diet) compared to controls .
  • Rat Studies : Similar findings were reported in male CD rats where incidences of liver neoplasms and lung tumors were significantly higher in treated groups .
Study TypeSpeciesDose (mg/kg)Tumor TypeIncidence
Long-term FeedingMale Mice500Hepatocellular carcinomaIncreased
Long-term FeedingMale Rats250-500Liver neoplasmsIncreased
Long-term FeedingFemale Mice300-600Vascular tumorsIncreased

2. Genotoxicity

The genotoxic potential of this compound has been evaluated through various assays:

  • Mutagenicity Tests : The compound was found to be weakly mutagenic in Salmonella typhimurium and showed mutagenic effects in Drosophila melanogaster wingspot tests .
  • Mechanism of Action : The formation of N-hydroxylated metabolites is considered crucial for the activation of carcinogenic pathways associated with aromatic amines .

3. Methemoglobinemia

Exposure to this compound has been linked to methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, reducing its oxygen-carrying capacity. This effect is indicative of the compound's metabolic activation leading to toxicological consequences .

Case Study 1: Hepatocellular Carcinoma Induction

In a study conducted by Weisburger et al. (1978), male and female mice were subjected to dietary exposure of 2,4,6-trimethylaniline. The results indicated a statistically significant increase in hepatocellular carcinoma cases among high-dose groups compared to controls. The study highlighted the compound's potential as a carcinogen based on observed tumor incidences.

Case Study 2: Long-term Rat Feeding Study

A two-year feeding study on Sprague-Dawley rats revealed that administration of this compound resulted in cholangiocarcinomas and other neoplasms. The findings underscored the necessity for careful evaluation of long-term exposure risks associated with this chemical .

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